molecular formula C13H14N4O B14931398 1-(2,4-Dimethylphenyl)-3-pyrazin-2-ylurea

1-(2,4-Dimethylphenyl)-3-pyrazin-2-ylurea

Cat. No.: B14931398
M. Wt: 242.28 g/mol
InChI Key: LBFAIULKJHQNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-DIMETHYLPHENYL)-N’-(2-PYRAZINYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-N’-(2-PYRAZINYL)UREA typically involves the reaction of 2,4-dimethylaniline with 2-pyrazinecarboxylic acid in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-DIMETHYLPHENYL)-N’-(2-PYRAZINYL)UREA may involve large-scale batch or continuous flow processes. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize costs. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-N’-(2-PYRAZINYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-N’-(2-PYRAZINYL)UREA has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-N’-(2-PYRAZINYL)UREA depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)-N’-(2-PYRIDYL)UREA
  • N-(2,4-DIMETHYLPHENYL)-N’-(2-THIAZOLYL)UREA
  • N-(2,4-DIMETHYLPHENYL)-N’-(2-IMIDAZOLYL)UREA

Uniqueness

N-(2,4-DIMETHYLPHENYL)-N’-(2-PYRAZINYL)UREA is unique due to the presence of both 2,4-dimethylphenyl and 2-pyrazinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-pyrazin-2-ylurea

InChI

InChI=1S/C13H14N4O/c1-9-3-4-11(10(2)7-9)16-13(18)17-12-8-14-5-6-15-12/h3-8H,1-2H3,(H2,15,16,17,18)

InChI Key

LBFAIULKJHQNAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=NC=CN=C2)C

solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.